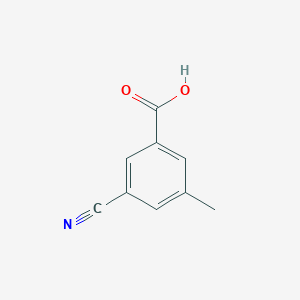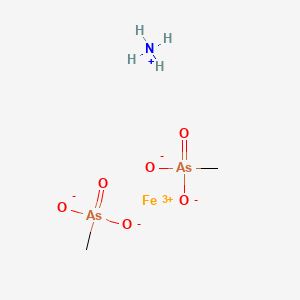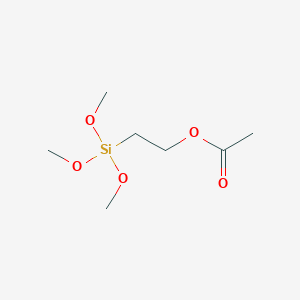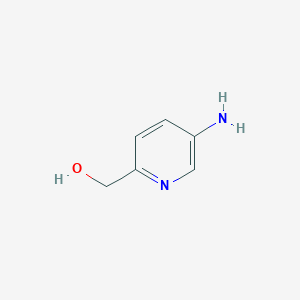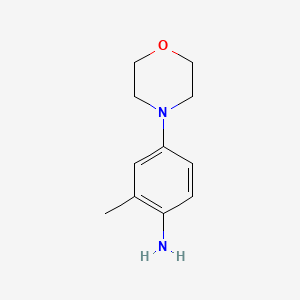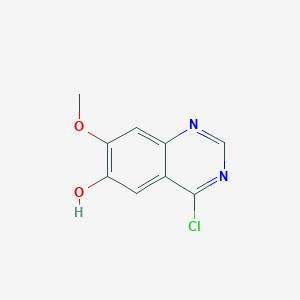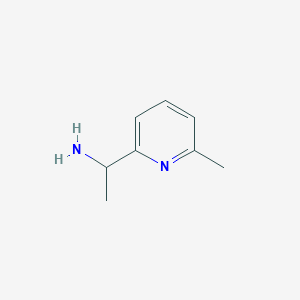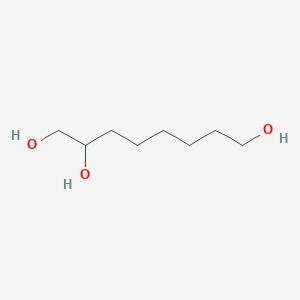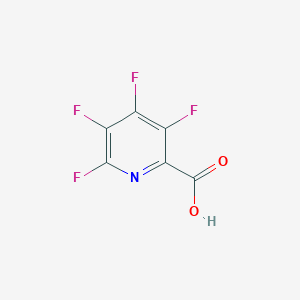
(5-氯吡嗪-2-基)甲醇
概述
描述
(5-Chloropyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It belongs to the class of pyrazine derivatives and is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position .
科学研究应用
(5-Chloropyrazin-2-yl)methanol has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chloropyrazine with formaldehyde under basic conditions to yield (5-Chloropyrazin-2-yl)methanol . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of (5-Chloropyrazin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .
化学反应分析
Types of Reactions: (5-Chloropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding pyrazine derivative without the chlorine substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: 5-Chloropyrazine-2-carboxylic acid.
Reduction: Pyrazine-2-methanol.
Substitution: 5-Aminopyrazine-2-methanol or 5-Thiopyrazine-2-methanol.
作用机制
The mechanism of action of (5-Chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 5-Chloro-2,3-dimethylpyrazine
- 3,5-Dichloropyrazine-2-carbonitrile
- 2-Chloro-3-methylpyrazine
- 3-Bromopyrazine-2-carboxylic acid
Comparison: (5-Chloropyrazin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties compared to other pyrazine derivatives. For example, the hydroxymethyl group enhances its solubility in water and its ability to form hydrogen bonds, while the chlorine atom can participate in halogen bonding and influence its reactivity .
属性
IUPAC Name |
(5-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQYZGRAJOIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634379 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72788-94-4 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
